Product packaging for 3-Acetoxy-2',3'-dimethylbenzophenone(Cat. No.:CAS No. 890099-05-5)

3-Acetoxy-2',3'-dimethylbenzophenone

Cat. No.: B1292283
CAS No.: 890099-05-5
M. Wt: 268.31 g/mol
InChI Key: OIUCVWIJISSBFS-UHFFFAOYSA-N
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Description

3-Acetoxy-2',3'-dimethylbenzophenone, with the CAS number 890099-05-5, is an organic compound with the molecular formula C 17 H 16 O 3 and a molecular weight of 268.31 g/mol . Its IUPAC name is [3-(2,3-dimethylbenzoyl)phenyl] acetate . This solid compound is a derivative of benzophenone, featuring acetoxy and methyl substituents, which may make it a valuable intermediate in organic synthesis and pharmaceutical research. As a building block, it is primarily used in research and development settings, including potential applications in materials science and as a precursor for more complex molecules . Researchers value this compound for its specific structure that can be utilized in further chemical transformations. Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The product identifier (SKU) is F201824 and the MDL number is MFCD07698926 . According to the Globally Harmonized System (GHS), this compound is classified as harmful and an irritant. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. For detailed safety information, please consult the Safety Data Sheet (SDS). The product is typically shipped with cold-chain transportation to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1292283 3-Acetoxy-2',3'-dimethylbenzophenone CAS No. 890099-05-5

Properties

IUPAC Name

[3-(2,3-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-6-4-9-16(12(11)2)17(19)14-7-5-8-15(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCVWIJISSBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641677
Record name 3-(2,3-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-05-5
Record name Methanone, [3-(acetyloxy)phenyl](2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 3 Acetoxy 2 ,3 Dimethylbenzophenone

De Novo Synthesis Strategies for Benzophenone (B1666685) Acetates

The synthesis of benzophenone acetates, such as 3-Acetoxy-2',3'-dimethylbenzophenone, can be approached through several de novo strategies. These methods focus on constructing the diarylmethanone core and subsequently introducing the required functional groups.

Direct Acylation and Esterification Approaches

A primary and classical method for the synthesis of benzophenones is the Friedel-Crafts acylation. silicycle.com This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. For this compound, this could theoretically involve the acylation of 2,3-dimethylbenzene (o-xylene) with a 3-acetoxybenzoyl halide, or the acylation of phenyl acetate (B1210297) with 2,3-dimethylbenzoyl halide. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typical for these reactions. silicycle.com

The general scheme for this approach would be:

Esterification: Protection of a phenolic hydroxyl group as an acetate.

Acylation: Friedel-Crafts reaction to form the diaryl ketone.

Deprotection/Acetylation: If a protecting group was used on the phenol, it would be removed and then acetylated, or the acetylation would be the final step on a pre-formed hydroxybenzophenone.

A visible-light-induced dual catalytic system combining a benzophenone-derived photosensitizer and a nickel catalyst has also been reported for direct benzylic C-H acylation, presenting a modern alternative for creating unsymmetrical ketones. nih.gov

Cross-Coupling Reactions for Diarylmethanone Formation

Modern synthetic chemistry offers powerful alternatives to classical methods through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are widely used for the formation of C-C bonds. nih.gov

The Suzuki-Miyaura reaction is a prominent method for synthesizing triarylmethanes and, by extension, diarylmethanones. nih.govacs.org This reaction typically couples an aryl boronic acid with an aryl halide. For the synthesis of the this compound skeleton, one could envision coupling a (3-acetoxyphenyl)boronic acid with a 2,3-dimethylbenzoyl halide or a related derivative. nih.govacs.org Similarly, Stille cross-coupling reactions, which utilize organotin reagents, can be employed to form diarylmethane derivatives from benzylic halides and aryltributyltin compounds, which can then be oxidized to the ketone. researchgate.net

These cross-coupling methods offer several advantages, including milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylations. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Diarylmethanone Core

Method Description Advantages Disadvantages
Friedel-Crafts Acylation Electrophilic acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst. silicycle.com Well-established, often high-yielding for simple substrates. Can have issues with substrate scope, regioselectivity, and harsh conditions.
Suzuki-Miyaura Coupling Palladium-catalyzed reaction between an aryl boronic acid and an aryl halide/triflate. nih.gov Mild conditions, high functional group tolerance, broad substrate scope. acs.org Requires synthesis of boronic acid precursors.

| Stille Coupling | Palladium-catalyzed coupling of an organotin compound with an organic halide. researchgate.net | Mild conditions, tolerant of many functional groups. | Toxicity and removal of organotin byproducts. |

Functional Group Interconversions on Pre-functionalized Benzophenone Skeletons

An alternative synthetic route involves performing functional group interconversions (FGIs) on an existing, pre-functionalized benzophenone skeleton. vanderbilt.edusolubilityofthings.comimperial.ac.uk This strategy is particularly useful if a related benzophenone is more readily available.

For example, one could start with 3-hydroxy-2',3'-dimethylbenzophenone. The final step would then be a simple esterification of the hydroxyl group. This conversion is typically achieved with high efficiency using reagents like acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Other potential FGIs could include:

Oxidation: Conversion of a diarylmethane to the corresponding diarylmethanone using an oxidizing agent.

Reduction: A nitro group could be reduced to an amine, which could then be converted to a hydroxyl group via diazotization, followed by acetylation.

This approach allows for synthetic flexibility, enabling the chemist to choose the most efficient route based on the availability of starting materials. imperial.ac.uk

Precursor Chemistry and Stereoselective Synthesis of Related Dimethylbenzophenones

The specific arrangement of the methyl and acetoxy groups on the benzophenone core is dictated by the chemistry of the precursors used in the synthesis. The regioselectivity of reactions on dimethyl-substituted aromatic rings is a critical aspect of this chemistry.

Nitration and Rearomatization Pathways in Dimethylacetophenones and Dimethylbenzophenones

Research into the nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone (B1346588) in acetic anhydride provides significant insight into the formation of substituted benzophenone derivatives. cdnsciencepub.comcapes.gov.br Nitration of 3,4-dimethylbenzophenone in acetic anhydride leads to the formation of adducts, which can then undergo rearomatization. cdnsciencepub.com

Under strongly acidic conditions, this rearomatization involves the elimination of acetic acid, accompanied by 1,2- and 1,3-shifts of the nitro group, ultimately forming nitro derivatives of the parent ketone. cdnsciencepub.com The process involves an intermediate ipso-cyclohexadienyl cation. cdnsciencepub.com

Formation of Acetate Adducts via Specific Reaction Conditions

During the nitration of 3,4-dimethylbenzophenone in acetic anhydride, diastereoisomeric acetate adducts are formed. cdnsciencepub.comcapes.gov.br These adducts are derivatives of 4-nitro-1,4-dihydrophenyl acetate. cdnsciencepub.com

Crucially, these acetate adducts can undergo rearomatization through the elimination of nitrous acid under mildly acidic conditions. cdnsciencepub.comcapes.gov.br This elimination reaction leads directly to the formation of an aryl acetate. Specifically, the adducts from 3,4-dimethylbenzophenone yield 2-benzoyl-4,5-dimethylphenyl acetate. cdnsciencepub.comcapes.gov.br This demonstrates a pathway where an acetate group is installed on the aromatic ring as a consequence of a nitration-addition-elimination sequence. While this specific reaction yields an isomer of the target compound, it illustrates a valid synthetic pathway for obtaining acetoxy-dimethylbenzophenone structures from dimethylbenzophenone precursors.

Table 2: Products from Rearomatization of Nitration Adducts of 3,4-Dimethylbenzophenone

Reaction Condition Elimination Product Rearomatization Product(s) Reference
Mildly Acidic Nitrous Acid (HNO₂) 2-benzoyl-4,5-dimethylphenyl acetate cdnsciencepub.comcapes.gov.br

| Strongly Acidic | Acetic Acid (CH₃COOH) | 2- and 5-nitro derivatives of the parent ketone | cdnsciencepub.com |

This detailed examination of synthetic strategies highlights the diverse and sophisticated chemical methodologies available for the synthesis of this compound. The choice of a particular route depends on factors such as the availability of starting materials, desired yield, and the specific isomeric purity required.

Catalytic Enhancements in Acetoxybenzophenone Scaffold Construction

Catalysis plays a pivotal role in the efficient and selective synthesis of the acetoxybenzophenone scaffold. Both Lewis acid catalysis and transition-metal-mediated processes are instrumental in the key bond-forming steps.

Lewis acid catalysis is fundamental to the construction of the benzophenone framework through Friedel-Crafts acylation. tamu.eduwikipedia.org The reaction involves the formation of a carbon-carbon (C-C) bond between an aromatic ring and an acyl group. The Lewis acid, typically a metal halide like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or zinc chloride (ZnCl₂), acts as an electron pair acceptor. stackexchange.comthaiscience.info

In the context of synthesizing this compound, the Lewis acid activates the acylating agent, 2,3-dimethylbenzoyl chloride. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride ion to form a highly reactive acylium ion intermediate. This electrophile is then attacked by the nucleophilic aromatic ring (anisole) to form a new C-C bond, leading to the benzophenone core. masterorganicchemistry.com

The choice and amount of Lewis acid catalyst can significantly influence the reaction's outcome. Stronger Lewis acids like AlCl₃ are often required for less reactive aromatic systems. stackexchange.com However, with activated substrates like anisole, milder Lewis acids can sometimes be employed to improve selectivity and minimize side reactions, such as demethylation of the methoxy (B1213986) group. stackexchange.com The catalyst must be used in stoichiometric amounts in traditional Friedel-Crafts acylations because the product ketone can form a complex with the Lewis acid, rendering it inactive. wikipedia.org

The table below summarizes the role of common Lewis acids in Friedel-Crafts acylation for the synthesis of benzophenone scaffolds.

Lewis Acid CatalystTypical SubstratesKey AdvantagesPotential Limitations
Aluminum Chloride (AlCl₃) Benzene (B151609), Toluene, AnisoleHigh reactivity, readily availableStoichiometric amounts required, potential for side reactions (e.g., rearrangements, dealkylation)
Iron(III) Chloride (FeCl₃) Activated aromatic rings (e.g., anisole, phenols)Milder than AlCl₃, can offer better selectivityGenerally less reactive than AlCl₃
Zinc Chloride (ZnCl₂) Activated aromatic ringsMild catalyst, useful for sensitive substratesLower reactivity, may require higher temperatures
Boron Trifluoride (BF₃) Various aromatic compoundsCan be used in catalytic amounts in some casesGaseous reagent, requires special handling

Lewis acids can also play a role in C-X bond cleavage, such as the demethylation of the methoxy group in the benzophenone intermediate to form the corresponding phenol. Reagents like boron tribromide (BBr₃), a strong Lewis acid, are highly effective for this transformation.

Manganese(III) acetate [Mn(OAc)₃] is a versatile one-electron oxidizing agent that has found significant application in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through radical pathways. echemi.com While not directly employed in the primary Friedel-Crafts route to this compound, its utility in the synthesis of related aromatic ketone systems is noteworthy.

Mn(OAc)₃-mediated reactions typically proceed via the generation of a carbon-centered radical alpha to a carbonyl group. ucalgary.ca The Mn(III) center oxidizes the enol or enolate of a ketone or ester to produce a radical intermediate. This radical can then participate in various transformations, including intermolecular additions to alkenes or intramolecular cyclizations. ucalgary.ca

In systems related to acetoxybenzophenones, Mn(OAc)₃ can be used to introduce an acetoxy group at the α-position of a ketone. echemi.com This process involves the oxidation of the ketone to an α-keto radical, which is then trapped by an acetate ligand from the manganese complex. This methodology provides a direct route to α-acetoxy ketones, which are valuable synthetic intermediates.

The general mechanism for Mn(OAc)₃-mediated α-acetoxylation of ketones is outlined below:

Enolization: The ketone starting material forms an enol in the presence of an acid or base.

Oxidation: The enol is oxidized by Mn(OAc)₃ in a single-electron transfer (SET) process to generate a radical cation, which then loses a proton to form an α-keto radical.

Ligand Transfer: The α-keto radical is subsequently oxidized by another equivalent of Mn(OAc)₃ to a carbocation, which is then trapped by an acetate ion, or the acetate is transferred directly from a Mn(III) species to the radical.

The table below highlights key features of Mn(OAc)₃ in oxidative processes relevant to the synthesis of functionalized aromatic ketones.

FeatureDescription
Oxidant One-electron oxidizing agent
Radical Generation Generates radicals alpha to carbonyl groups
Bond Formation Facilitates C-C and C-O bond formation
Applications Synthesis of γ-lactones, dihydrofurans, and α-acetoxy ketones
Reaction Conditions Typically carried out in acetic acid at elevated temperatures

While a direct application of Mn(OAc)₃ to the synthesis of this compound is not the standard approach, its principles could be applied to introduce the acetoxy group onto a pre-formed benzophenone scaffold if a suitable enolizable position were available.

Chemical Reactivity and Transformation Pathways of 3 Acetoxy 2 ,3 Dimethylbenzophenone

Electrophilic Aromatic Substitution Reactions on the Benzophenone (B1666685) Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the ortho, meta, or para position of substitution) are heavily influenced by the existing substituents on the ring. wikipedia.orgchemistrytalk.org In 3-Acetoxy-2',3'-dimethylbenzophenone, the directing effects of the substituents on both aromatic rings must be considered.

Ring A (Acetoxyphenyl ring):

Acetoxy Group (-OAc): The acetoxy group is an ortho, para-director. stackexchange.comechemi.com The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during ortho and para attack. pressbooks.publumenlearning.com However, this activating effect is attenuated because the lone pair is also delocalized into the adjacent carbonyl of the acetate (B1210297) group, making it a less powerful activator than a hydroxyl (-OH) group. stackexchange.comechemi.com

Benzoyl Group (-CO-Ar): The carbonyl group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the sigma complex, particularly when the positive charge is on the ortho or para carbons. libretexts.orgyoutube.com

The directing effects on Ring A are thus competitive. The ortho, para-directing acetoxy group and the meta-directing benzoyl group will influence incoming electrophiles. The positions ortho and para to the acetoxy group are C2, C4, and C6. The positions meta to the benzoyl group are C2 and C6. Therefore, electrophilic attack is most likely at the C2 and C6 positions, which are activated by the acetoxy group and not strongly deactivated by the meta-directing benzoyl group. Steric hindrance may favor the C6 position over the C2 position.

Ring B (Dimethylphenyl ring):

Methyl Groups (-CH₃): The 2'- and 3'-methyl groups are activating, ortho, para-directors. libretexts.org They donate electron density through an inductive effect, which stabilizes the sigma complex. masterorganicchemistry.com

Acyl Group (-CO-Ar): As on Ring A, this group is deactivating and meta-directing.

On Ring B, the activating methyl groups direct incoming electrophiles to the positions ortho and para relative to them. The 2'-methyl group directs to the 1' (ipso), 3' (ipso), and 6' positions. The 3'-methyl group directs to the 2' (ipso), 4', and 5' positions. The deactivating acyl group directs to the 4' and 6' positions. The combined influence suggests that the most likely sites for substitution on Ring B are the 4', 5', and 6' positions, which are activated by one or both methyl groups. The 5' position is particularly activated, being ortho to the 3'-methyl group and meta to the 2'-methyl group.

Interactive Data Table: Predicted Regioselectivity of EAS on this compound
RingPositionDirecting InfluencesPredicted Reactivity
Ring A C2ortho to -OAc (activating), meta to -CO- (deactivating)Favorable
C4para to -OAc (activating), ortho to -CO- (deactivating)Less Favorable
C5meta to -OAc (activating), para to -CO- (deactivating)Unfavorable
C6ortho to -OAc (activating), meta to -CO- (deactivating)Favorable
Ring B C4'ortho to 3'-CH₃ (activating), meta to -CO- (deactivating)Favorable
C5'meta to 2'-CH₃ (activating), para to 3'-CH₃ (activating), para to -CO- (deactivating)Favorable
C6'para to 2'-CH₃ (activating), meta to -CO- (deactivating)Favorable

Nucleophilic Reactivity and Acetate Group Transformations

The primary sites for nucleophilic interaction in this compound are the electrophilic carbonyl carbon and the ester linkage. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition to Carbonyl: The carbonyl carbon is polarized due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com Strong nucleophiles, such as those in Grignard reagents or organolithium compounds, add to the carbonyl to form a tertiary alcohol after acidic workup. youtube.com This reaction is a fundamental pathway for creating new carbon-carbon bonds.

Hydrolysis of the Acetate Group: The ester can be hydrolyzed under either acidic or basic conditions to yield 3-hydroxy-2',3'-dimethylbenzophenone and acetic acid. sciencemadness.org Base-catalyzed hydrolysis (saponification) is typically irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. stanford.edupearson.com This transformation is a common method for deprotection of phenolic hydroxyl groups.

Interactive Data Table: Products of Nucleophilic Reactions
Reaction TypeReagent(s)Product(s)
Nucleophilic Addition1. Phenylmagnesium bromide (PhMgBr)2. H₃O⁺3-Acetoxy-2',3'-dimethyltriphenylmethanol
Acetate Hydrolysis (Basic)1. Sodium hydroxide (NaOH)2. H₃O⁺3-Hydroxy-2',3'-dimethylbenzophenone + Acetic Acid
Acetate Hydrolysis (Acidic)H₃O⁺, heat3-Hydroxy-2',3'-dimethylbenzophenone + Acetic Acid

Rearomatization Dynamics and Nitro Group Shifts in Related Systems

While not reactions of the parent compound itself, the transformation pathways of nitrated derivatives are crucial for understanding the broader reactivity of the benzophenone scaffold, particularly in the context of synthetic modifications. Nitration can sometimes lead to substitution at a position already occupied by another group, an event known as ipso substitution. nih.govunacademy.com The resulting intermediates can undergo complex rearrangements and eliminations.

1,4-Elimination of Nitrous Acid Leading to Aryl Acetates

If nitration occurs at the carbon bearing the acetoxy group (ipso attack), a non-aromatic cyclohexadienyl cation intermediate is formed. This intermediate can potentially undergo various fates. One pathway in related systems involves the 1,4-elimination of a molecule, such as nitrous acid (HONO), to restore aromaticity. researchgate.net In the case of a nitrated aryl acetate, if a nitro group and a hydrogen are in a 1,4-relationship across the ring in an intermediate, base-induced elimination can occur. This process regenerates the aromatic system and forms a double bond, though the specific pathway leading from an ipso-nitro adduct of an aryl acetate to a stable product via HONO elimination is complex and depends heavily on the substrate and conditions.

Acid-Catalyzed 1,2- and 1,3-Nitro Group Rearrangements

Nitrated aromatic compounds, particularly those with activating groups like hydroxyl or amino functions, can undergo acid-catalyzed rearrangements where the nitro group migrates to a different position on the ring. These migrations are thought to proceed through the formation of a Wheland intermediate (a sigma complex) upon protonation of the ring. The nitro group can then migrate in a rate-determining step to an adjacent (1,2-shift) or more distant (1,3-shift) carbon atom before a proton is lost to rearomatize the ring. Such rearrangements have been observed for substituted nitrophenols and nitroanilines in strong acids like sulfuric or trifluoromethanesulfonic acid. The rate and direction of these shifts are influenced by the other substituents present on the ring.

Oxidative Reactions and Reductive Transformations

The benzophenone core can be subjected to a variety of oxidative and reductive conditions, primarily targeting the carbonyl group and the alkyl substituents.

Oxidative Reactions: The benzophenone skeleton is relatively resistant to oxidation. However, the methyl groups on Ring B can be oxidized to carboxylic acid groups under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the dimethylphenyl moiety into a dicarboxyphenyl group.

Reductive Transformations: The carbonyl group is readily reduced.

Reduction to Alcohol: Using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the ketone is reduced to a secondary alcohol, yielding 3-acetoxy-(2,3-dimethylphenyl)phenylmethanol.

Reduction to Methylene (B1212753) Group: Complete reduction of the carbonyl to a methylene group (-CH₂-) can be achieved under harsher conditions, such as the Clemmensen (zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions. This would yield 3-acetoxy-2,3-dimethyl-diphenylmethane.

Peroxidative Processes and O-Acetylation Reactions

Peroxidative Processes: Benzophenones are well-known photosensitizers. nih.gov Upon absorption of UV light, this compound can be promoted to an excited triplet state. nih.govbgsu.edu This excited state is a powerful radical initiator and can abstract hydrogen atoms from other molecules, such as the allylic hydrogens of unsaturated fatty acids, initiating a radical chain reaction known as lipid peroxidation. nih.govresearchgate.netupv.es This process is relevant in contexts of oxidative stress in biological systems and materials degradation. nih.gov

O-Acetylation Reactions: This refers to the formation of the title compound itself. The most direct synthesis of this compound involves the O-acetylation of its precursor, 3-hydroxy-2',3'-dimethylbenzophenone. This reaction is typically carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270) to neutralize the acidic byproduct.

Interactive Data Table: Oxidation, Reduction, and Other Transformations
Reaction TypeReagent(s)Key TransformationProduct
Oxidation (Forced)KMnO₄, heatOxidation of methyl groups3-Acetoxy-(2,3-dicarboxyphenyl)methanone
Reduction (to Alcohol)NaBH₄Ketone to secondary alcohol3-Acetoxy-(2,3-dimethylphenyl)phenylmethanol
Reduction (to Methylene)Zn(Hg), HCl (Clemmensen)Ketone to methylene group3-Acetoxy-2,3-dimethyl-diphenylmethane
PhotosensitizationUV light, H-donor (e.g., lipid)H-abstraction by excited triplet stateInitiates radical peroxidation of the H-donor
Synthesis (O-Acetylation)Acetic anhydride, pyridineAcetylation of a phenolThis compound

Lead Tetra-acetate Oxidations and Azoacetate Intermediates

There is no available scientific literature describing the reaction of this compound with lead tetra-acetate. Research on the Criegee oxidation, which involves the cleavage of vicinal diols by lead tetra-acetate, and other lead tetra-acetate mediated reactions have been conducted on various organic molecules, but not specifically on this compound. As such, the products, mechanisms, and the potential formation of azoacetate intermediates from this specific reaction are unknown.

Radical Chemistry and Singlet/Triplet State Reactivity

The radical chemistry and the reactivity of the singlet and triplet excited states of this compound have not been characterized in published studies. The photochemical behavior of benzophenone and its derivatives is a broad field of study, often involving the formation of a diradical triplet state that can abstract hydrogen atoms. However, the influence of the 3-acetoxy, 2'-methyl, and 3'-methyl substituents on the photophysical properties and subsequent reactivity of this particular molecule has not been investigated. Without experimental or computational data, a detailed account of its radical reactions or excited-state behavior cannot be provided.

Mechanistic Investigations and Reaction Dynamics of 3 Acetoxy 2 ,3 Dimethylbenzophenone

Unraveling Reaction Mechanisms in Complex Transformations

No specific research detailing the complex transformations of 3-Acetoxy-2',3'-dimethylbenzophenone or the elucidation of their mechanisms could be identified.

Identification and Characterization of Intermediate Species

There is no available literature that identifies or characterizes intermediate species specific to the reactions of this compound.

Ipso-Cyclohexadienyl Cation Intermediates in Rearomatization

No studies have been found that investigate the formation or role of ipso-cyclohexadienyl cation intermediates in the potential rearomatization reactions of this compound.

Transient Radical Species in Benzophenone (B1666685) Photochemistry

While the photochemistry of the parent benzophenone molecule is known to involve transient radical species, no specific research has been published that characterizes such species for this compound.

Kinetic and Thermodynamic Profiling of Key Reaction Steps

A search for kinetic and thermodynamic data for any reaction steps involving this compound did not yield any specific results. Therefore, no data tables on this topic can be provided.

Isotopic Labeling Studies for Pathway Elucidation (e.g., Deuterium Labeling)

No isotopic labeling studies, including those using deuterium, have been reported in the scientific literature to elucidate the reaction pathways of this compound.

Computational and Theoretical Chemistry Studies of 3 Acetoxy 2 ,3 Dimethylbenzophenone

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Acetoxy-2',3'-dimethylbenzophenone, these methods could provide profound insights into its stability, geometry, and electronic landscape.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules. For this compound, a DFT approach, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be the first step in characterizing its fundamental properties. ejosat.com.trresearchgate.net Such a study would yield optimized molecular geometry (bond lengths, bond angles, and dihedral angles), total energy, and the distribution of electronic charge.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Predicted Value
Total Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available
Key Dihedral Angles (°) Data not available

This table is illustrative of the data that would be generated from a DFT study and is currently unpopulated due to a lack of specific research on the target molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. ejosat.com.tr From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data for this compound

Parameter Formula Predicted Value
HOMO Energy (eV) EHOMO Data not available
LUMO Energy (eV) ELUMO Data not available
Energy Gap (ΔE) ELUMO - EHOMO Data not available
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I + A) / 2 Data not available
Chemical Hardness (η) (I - A) / 2 Data not available
Chemical Softness (S) 1 / (2η) Data not available

This table illustrates the types of reactivity descriptors that can be derived from HOMO-LUMO energies. The values are currently unavailable.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. A transition state search would identify the highest energy point along the reaction pathway, the transition state structure. Following this, an Intrinsic Reaction Coordinate (IRC) analysis would confirm that the identified transition state connects the reactants and products, thereby validating the proposed reaction mechanism. ejosat.com.tr Without specific reactions to study, this powerful predictive tool remains unapplied to this molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum prediction would correspond to specific bond stretching, bending, and wagging motions within the molecule. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms would be instrumental in interpreting experimental NMR data. To date, no such theoretical spectra for this compound have been published.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics is excellent for understanding static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal its conformational landscape, showing how the different parts of the molecule move and rotate relative to each other. Furthermore, by including solvent molecules in the simulation, the effect of the solvent on the molecule's conformation and behavior could be investigated. This would be particularly important for understanding its properties in solution. This area of study for this compound remains unexplored.

Photochemical Behavior and Light Mediated Processes of 3 Acetoxy 2 ,3 Dimethylbenzophenone

Photoexcitation and Deactivation Pathways

The photochemical journey of 3-Acetoxy-2',3'-dimethylbenzophenone begins with the absorption of ultraviolet (UV) light by the benzophenone (B1666685) chromophore. This absorption promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The primary electronic transition is typically a weak n → π* transition of one of the non-bonding electrons of the carbonyl oxygen to an antibonding π* orbital, which occurs at longer wavelengths. At shorter wavelengths, a more intense π → π* transition occurs. bgsu.edu

Following photoexcitation to the S₁ state, benzophenones are known for their highly efficient and rapid intersystem crossing (ISC) to the lower-energy triplet state (T₁). bgsu.edu The quantum yield for this process in benzophenone itself is near unity. This efficient S₁ → T₁ transition is a key feature of benzophenone photochemistry and is responsible for its utility as a triplet photosensitizer. The lifetime of the initially formed singlet state is very short, typically in the picosecond range. bgsu.edu

Once in the triplet state, this compound has several deactivation pathways to return to the ground state:

Phosphorescence: Emission of light from the triplet state. For benzophenones, phosphorescence is typically observed at low temperatures in rigid matrices.

Non-radiative decay: Deactivation through vibrational relaxation, converting the electronic energy into heat.

Chemical reaction: The triplet state is a highly reactive diradical species and can undergo various chemical transformations, most notably hydrogen atom abstraction.

The presence of the 3-acetoxy and 2',3'-dimethyl substituents can influence these pathways. The electron-donating nature of the methyl groups and the potential for electronic effects from the acetoxy group can modulate the energies of the singlet and triplet states and the efficiency of intersystem crossing.

Table 1: Representative Photophysical Data for Substituted Benzophenones

CompoundAbsorption Max (nm)Triplet Energy (kcal/mol)Intersystem Crossing Quantum Yield (Φ_isc)
Benzophenone~340~69~1.0
4-Methylbenzophenone~345~68~1.0
4-Methoxybenzophenone~330~71~1.0
3,3'-DimethylbenzophenoneNot specifiedNot specifiedNot specified

Photoreactivity of the Benzophenone Chromophore

The photoreactivity of this compound is dominated by the chemistry of its triplet excited state. The T₁ state of benzophenone has a significant diradical character, with unpaired electron density localized on the carbonyl oxygen and the aromatic rings. This makes the excited molecule a potent hydrogen atom abstractor.

A classic photoreaction of benzophenones is photoreduction in the presence of a hydrogen donor, such as an alcohol. The triplet benzophenone abstracts a hydrogen atom from the donor to form a ketyl radical. In the case of this compound, this would lead to the formation of a diphenylketyl radical intermediate. Two of these ketyl radicals can then dimerize to form a pinacol.

The substitution pattern of this compound can influence this photoreactivity. The methyl groups at the 2' and 3' positions introduce steric hindrance around one of the phenyl rings, which could potentially affect the rate and efficiency of intermolecular hydrogen abstraction. Furthermore, the electronic effects of the substituents can alter the reactivity of the triplet state.

It is also important to consider the possibility of intramolecular reactions. However, in the case of this compound, there are no readily abstractable hydrogen atoms on the substituents that would lead to efficient intramolecular reactions like the Norrish Type II process observed in other ketones. The primary photoreactivity is expected to be intermolecular hydrogen abstraction. The presence of cyclopropyl (B3062369) substituents on benzophenones has been shown to lead to cis-trans isomerization upon irradiation, with no photoreduction observed. nih.gov

Visible Light Photoredox Catalysis and its Applicability to Acetoxybenzophenones

In recent years, visible light photoredox catalysis has emerged as a powerful tool in organic synthesis. While benzophenone itself primarily absorbs in the UV region, its derivatives can be engineered to absorb visible light, or it can be used in systems where it is excited by energy transfer. Benzophenones can act as photocatalysts due to their ability to engage in single-electron transfer (SET) processes from their excited state.

The excited triplet state of a benzophenone derivative can act as both an oxidant and a reductant. For this compound, its applicability in visible light photoredox catalysis would depend on its redox potentials in the excited state. The acetoxy and dimethyl groups will influence these potentials. The electron-donating methyl groups would likely make the excited state a stronger reductant.

The general mechanism for benzophenone-mediated photoredox catalysis involves:

Excitation of the benzophenone catalyst to its triplet state.

Single-electron transfer between the excited catalyst and a substrate. This can be either an oxidative or reductive quenching pathway.

The resulting radical ion of the substrate undergoes further chemical transformation.

The benzophenone catalyst is regenerated in its ground state to complete the catalytic cycle.

While specific applications of this compound in visible light photoredox catalysis have not been extensively reported, its structural features suggest potential utility in reactions that require a triplet sensitizer (B1316253) with specific redox properties.

Energy Transfer and Electron Transfer Mechanisms in Photoinduced Reactions

The long-lived triplet state of benzophenones makes them excellent triplet energy sensitizers. If the triplet energy of this compound is higher than that of another molecule in the reaction mixture, it can transfer its energy via a Dexter energy transfer mechanism. This process involves the exchange of electrons and requires close proximity of the donor (excited benzophenone) and the acceptor molecule. Upon energy transfer, the benzophenone returns to its ground state, and the acceptor is promoted to its triplet state, which can then undergo its own characteristic reactions.

The triplet energy of benzophenone is approximately 69 kcal/mol. The substituents on this compound are expected to have a minor effect on this value, likely keeping it in a similar range. This allows it to sensitize a wide variety of organic molecules.

In addition to energy transfer, the excited triplet state of this compound can participate in electron transfer reactions. nih.gov Depending on the redox potential of a reaction partner, the excited benzophenone can either donate or accept an electron.

Reductive Quenching: The excited benzophenone donates an electron to an acceptor, forming the benzophenone radical cation and the acceptor radical anion.

Oxidative Quenching: The excited benzophenone accepts an electron from a donor, forming the benzophenone radical anion (ketyl radical anion) and the donor radical cation.

The likelihood of electron transfer versus energy transfer depends on the specific properties of the interacting molecules, including their triplet energies and redox potentials.

Design and Screening of Photocatalytic Systems

The design of photocatalytic systems based on benzophenone derivatives like this compound involves tuning the properties of the photocatalyst to match the requirements of a specific chemical transformation. The substituents play a crucial role in this design process.

Tuning Absorption Properties: While the parent benzophenone absorbs in the UV, strategic placement of electron-donating and -withdrawing groups can shift the absorption spectrum towards the visible region, allowing for the use of lower-energy light sources like LEDs.

Modifying Redox Potentials: The substituents alter the electron density of the benzophenone chromophore, thereby changing its ground and excited-state redox potentials. This allows for the fine-tuning of the photocatalyst's oxidative and reductive power to selectively react with specific substrates.

Controlling Reactivity and Selectivity: Steric hindrance introduced by substituents, such as the 2',3'-dimethyl groups, can influence the accessibility of the excited carbonyl group, potentially leading to higher selectivity in certain reactions.

Screening of such photocatalytic systems typically involves evaluating the efficiency of a desired reaction under various conditions, including different solvents, light sources, and catalyst concentrations. The performance of a new derivative like this compound would be compared against known photocatalysts to assess its potential advantages.

Catalytic Applications and Role in Organic Synthesis

Benchmarking Benzophenone (B1666685) Derivatives as Ligands in Transition Metal Catalysis

Benzophenone derivatives are widely employed as ligands in transition metal-catalyzed reactions. Their carbonyl and phenyl groups can coordinate with metal centers, influencing the reactivity and selectivity of the catalyst. For instance, manganese(I) complexes with chiral PNN tridentate ligands derived from benzophenones have shown outstanding activity and enantioselectivity in the asymmetric hydrogenation of unsymmetrical benzophenones. rsc.orgnih.gov Similarly, nickel complexes featuring diphosphine-benzophenone ligands have demonstrated enhanced catalytic activity in alkyne cyclotrimerization. sigmaaldrich.com

The specific substitution pattern of 3-Acetoxy-2',3'-dimethylbenzophenone, with methyl groups on both phenyl rings and an acetoxy group, would likely influence its coordination properties. The steric bulk of the 2'-methyl group could create a specific chiral pocket around a metal center, which could be beneficial for enantioselective catalysis. The acetoxy group, with its carbonyl oxygen, could also participate in metal coordination or influence the electronic properties of the benzophenone core.

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Benzophenone-Type Ligands

Catalyst SystemReaction TypeSubstrateKey Findings
Manganese(I) with imidazole-based chiral PNN ligandAsymmetric HydrogenationUnsymmetrical benzophenonesHigh activity (up to 13,000 TON) and excellent enantioselectivity (up to >99% ee) rsc.orgnih.gov
Nickel with diphosphine-benzophenone ligandAlkyne CyclotrimerizationAlkynesEnhanced catalytic activity sigmaaldrich.com
Ruthenium with BINAP/chiral diamineAsymmetric HydrogenationOrtho-substituted benzophenonesConsistently high enantiomeric excess researchgate.net
Rare-earth metal amidesHydrosilylationBenzophenone derivativesEffective catalysis with an amine-exchange mechanism chem960.com

This table is based on data for benzophenone derivatives, not this compound specifically.

Organocatalytic Roles of the Acetoxybenzophenone Scaffold

The benzophenone scaffold itself can act as an organocatalyst, particularly in photochemical reactions. Benzophenones are well-known photosensitizers, capable of absorbing light and promoting chemical reactions. For example, benzophenone derivatives have been used as hydrogen atom transfer (HAT) photocatalysts. researchgate.net

The acetoxy group in this compound could potentially modulate the photochemical properties of the molecule. Furthermore, the chiral environment created by the substitution pattern could be exploited in enantioselective organocatalytic processes. While direct evidence for the organocatalytic role of this specific acetoxybenzophenone is lacking, the broader class of benzophenones shows significant potential in this area.

Lewis Acid Catalyzed Transformations Leveraging Acetoxybenzophenones

While benzophenones themselves are not typically Lewis acids, their carbonyl group can be activated by a Lewis acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. For instance, the combination of borane-ammonia and titanium tetrachloride has been used for the reduction of various carbonyl compounds, including ketones.

The acetoxy group in this compound could potentially interact with Lewis acids, either acting as a secondary coordination site or influencing the Lewis basicity of the benzophenone carbonyl. This could lead to unique reactivity or selectivity in Lewis acid-catalyzed transformations. However, no studies have been published to confirm such a role for this specific compound.

Enantioselective and Diastereoselective Catalytic Processes

The potential for this compound to be used in enantioselective and diastereoselective catalysis is perhaps its most intriguing hypothetical application. The presence of a stereogenic center (if the molecule is resolved into its enantiomers) and the chiral environment created by the ortho-methyl group could make it a valuable chiral ligand or organocatalyst.

Research on other benzophenone derivatives has shown their utility in achieving high levels of stereocontrol. For example, isothiourea-catalyzed formal enantioselective conjugate addition of 2-hydroxybenzophenone imine derivatives has been developed. In this case, the benzophenone imine serves as the nucleophile in a reaction that proceeds with excellent enantioselectivity. Nickel-catalyzed hydroamination of unactivated alkenes with anthranils has also been shown to produce 2-aminobenzophenone derivatives with high enantioselectivity. These examples highlight the potential of the benzophenone scaffold in asymmetric catalysis. The specific substitution pattern of this compound would need to be investigated to determine its effectiveness in similar transformations.

Advanced Materials Science and Broader Chemical Applications

Integration into Polymer and Resin Systems as Precursors or Additives

Benzophenone (B1666685) and its derivatives are well-established as valuable components in polymer chemistry, primarily utilized as photoinitiators and UV-curing agents. sigmaaldrich.com The incorporation of 3-Acetoxy-2',3'-dimethylbenzophenone into polymer and resin systems can occur through two primary mechanisms: as a precursor integrated into the polymer backbone or as an additive blended into the polymer matrix.

As a precursor, the molecule can be chemically bonded within the polymer chain. This integration can enhance the thermal and mechanical properties of the resulting polymer. The benzophenone moiety is known to absorb UV radiation, which can initiate cross-linking reactions between polymer chains, leading to the formation of a durable, three-dimensional network. This process is fundamental in the curing of coatings, adhesives, and inks.

When used as an additive, this compound can be physically mixed with a polymer. In this role, it can function as a UV stabilizer, absorbing harmful UV radiation and dissipating it as heat, thereby protecting the polymer from degradation. The specific substitutions on the benzophenone core, namely the acetoxy and dimethyl groups, can influence its compatibility with different polymer systems and its UV absorption characteristics.

Table 1: Potential Roles of this compound in Polymer Systems

Role Method of Integration Potential Benefits
Precursor Covalently bonded into the polymer backbone Improved thermal stability, enhanced mechanical properties, acts as an internal photoinitiator for cross-linking.

| Additive | Physically blended with the polymer | UV stabilization, can act as an external photoinitiator for curing processes. |

Functionalization for Photosensitizer Applications

Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. Benzophenones are a well-known class of photosensitizers due to their ability to absorb UV light and transfer the energy to other molecules, initiating photochemical reactions.

The this compound molecule possesses the core benzophenone structure necessary for photosensitizing activity. Upon absorption of UV radiation, the benzophenone moiety can be excited to a triplet state. This excited state can then transfer its energy to other molecules or participate in hydrogen abstraction reactions, generating free radicals. These reactive species can initiate a variety of chemical processes, making benzophenone derivatives useful in applications such as photolithography and the synthesis of fine chemicals.

The acetoxy and dimethylphenyl groups on this compound can be further functionalized to tune its photosensitizing properties. For instance, the acetoxy group could be hydrolyzed to a hydroxyl group, providing a site for further chemical modification. These modifications could be designed to alter the absorption spectrum of the molecule, improve its solubility in specific media, or attach it to other molecules or surfaces.

Utilization as Building Blocks in the Construction of Complex Organic Architectures

In organic synthesis, benzophenone derivatives serve as versatile building blocks for the creation of more complex molecules. The carbonyl group of the benzophenone core is a key reactive site, participating in a variety of chemical transformations.

This compound can be a valuable intermediate in multi-step organic syntheses. The presence of multiple functional groups—the ketone, the ester, and the aromatic rings with methyl substituents—offers several avenues for selective chemical reactions. For example, the carbonyl group can undergo reactions such as reduction, Grignard addition, or Wittig reactions to build more elaborate carbon skeletons. The acetoxy group can be hydrolyzed to a phenol, which can then be used in ether or ester synthesis, or as a directing group in electrophilic aromatic substitution reactions.

The dimethylphenyl group also influences the reactivity of the molecule and can be a site for further functionalization, although it is generally less reactive than the other functional groups. The ability to selectively manipulate these different parts of the molecule makes this compound a useful tool for synthetic chemists aiming to construct complex, polyfunctional organic architectures with potential applications in pharmaceuticals, agrochemicals, and materials science.

Emerging Roles in Smart Materials and Responsive Systems

Smart materials, also known as responsive materials, are materials that can change their properties in response to external stimuli such as light, heat, or pH. The photoresponsive nature of the benzophenone core makes its derivatives, including this compound, promising candidates for the development of such materials.

One potential application is in the creation of photoresponsive polymers. By incorporating this compound into a polymer matrix, it is possible to create materials that change their shape, solubility, or other properties upon exposure to UV light. This is due to the ability of the benzophenone moiety to induce photochemical reactions, such as cross-linking or cleavage of polymer chains.

Furthermore, the potential for this compound to act as a building block for more complex photochromic or fluorescent molecules opens up possibilities for its use in sensors and molecular switches. By designing molecules where the photochemical reaction of the benzophenone unit triggers a change in color or fluorescence, it is possible to develop systems that can detect or respond to specific environmental cues. Research in this area is ongoing, with the aim of harnessing the unique photochemical properties of benzophenone derivatives to create novel smart materials with a wide range of potential applications.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound

Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like "3-Acetoxy-2',3'-dimethylbenzophenone". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of "this compound", distinct signals are expected for each unique proton. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the two methyl groups on the dimethylphenyl ring would resonate at different chemical shifts due to their distinct positions (ortho and meta to the carbonyl group), likely appearing as singlets in the upfield region (around δ 2.1-2.4 ppm). The acetyl group's methyl protons would also produce a sharp singlet, typically around δ 2.3 ppm.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon of the benzophenone (B1666685) moiety is characteristically deshielded and appears far downfield (δ > 190 ppm), while the ester carbonyl carbon is found at a slightly more shielded position (around δ 168-170 ppm). The numerous aromatic carbons would generate a cluster of signals in the δ 120-140 ppm range, and the methyl carbons would appear at the most upfield positions (δ 15-25 ppm).

Beyond static structural confirmation, NMR is a powerful tool for real-time reaction monitoring. For instance, during the synthesis of "this compound" via the acetylation of 3-hydroxy-2',3'-dimethylbenzophenone, ¹H NMR can be used to track the disappearance of the phenolic hydroxyl proton signal and the simultaneous appearance of the acetyl methyl proton singlet, thereby confirming the reaction's progress and completion.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (H) 7.0 - 8.0 Multiplet
Acetyl (CH₃) ~2.3 Singlet
Aryl (2'-CH₃) ~2.3 Singlet
Aryl (3'-CH₃) ~2.1 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Carbon Type Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) >195
Ester Carbonyl (C=O) ~169
Aromatic (C) 120 - 150
Acetyl (CH₃) ~21
Aryl (2'-CH₃) ~20
Aryl (3'-CH₃) ~16

Mass Spectrometry (MS) for Compound Identification and Mechanistic Insights

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For "this compound" (molecular formula C₁₇H₁₆O₃), high-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion, providing strong evidence for the compound's identity. The expected monoisotopic mass is approximately 268.1099 g/mol .

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. A prominent fragmentation pathway for "this compound" would likely involve the loss of the acetoxy group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to a significant peak corresponding to the resulting phenol. Another common fragmentation would be the cleavage of the bond between the carbonyl group and the dimethylphenyl ring, yielding distinct acylium ions. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the functional groups.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: Values are based on the compound's structure and common fragmentation patterns.

m/z (Predicted) Identity of Fragment
268 [M]⁺ (Molecular Ion)
226 [M - C₂H₂O]⁺
133 [C₉H₉O]⁺
105 [C₇H₅O]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. libretexts.org The IR spectrum of "this compound" would exhibit several characteristic absorption bands that confirm its key structural features. libretexts.orgopenstax.org

The most prominent peaks would be from the two carbonyl groups. The ester C=O stretch is expected to appear as a strong, sharp band around 1735-1750 cm⁻¹, while the ketone C=O stretch from the benzophenone core will likely absorb in the 1660-1680 cm⁻¹ region. openstax.org The presence of two distinct carbonyl absorptions is a key diagnostic feature. Additionally, characteristic C-O stretching vibrations from the ester group would be visible in the 1000-1300 cm⁻¹ range. libretexts.org Absorptions corresponding to aromatic C=C bond stretching are expected in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. pressbooks.pub

Like NMR, IR spectroscopy is also useful for monitoring reaction progress. During the synthesis from its corresponding phenol, the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the appearance of the strong ester C=O band provide clear evidence of the acetylation reaction's success.

Table 4: Characteristic IR Absorption Frequencies for this compound Note: Wavenumber ranges are typical for the specified functional groups.

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Ester C=O Stretch 1750 - 1735
Ketone C=O Stretch 1680 - 1660
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Ring C=C Stretch 1600 - 1450
Ester C-O Stretch 1300 - 1000
Methyl C-H Stretch 2980 - 2850

X-ray Diffraction for Solid-State Structural Characterization

For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can definitively establish the molecular structure, including bond lengths, bond angles, and torsional angles. For a molecule like "this compound", X-ray analysis would confirm the relative orientation of the two aromatic rings and the conformation of the acetoxy group.

Achiral benzophenone itself is known to crystallize in a chiral space group. elsevierpure.com An X-ray crystallographic study of "this compound" would provide invaluable data on its solid-state packing, identifying any intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking that influence the crystal lattice. This information is crucial for understanding the material's bulk properties. While no specific crystallographic data for this compound is publicly available, a hypothetical analysis would yield precise unit cell dimensions and the space group, as shown in the illustrative table below.

Table 5: Hypothetical X-ray Crystallographic Data for this compound Note: This table presents example data parameters and does not represent actual experimental results.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 16.1
β (°) 95.5
Volume (ų) 1375
Z (Molecules/unit cell) 4

Electrochemical Methods for Redox Potential Determination and Redox Reactivity

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound". The benzophenone core is known to be electrochemically active and can undergo a one-electron reduction to form a radical anion. The potential at which this reduction occurs is influenced by the substituents on the aromatic rings.

By applying a varying potential and measuring the resulting current, CV can determine the reduction and oxidation potentials of the molecule. The acetoxy and dimethyl substituents will modulate the electron density of the benzophenone system, thereby shifting its reduction potential compared to the parent benzophenone. Studies on related acetoxy flavones have demonstrated that the acetoxy group influences the electrochemical reduction behavior. researchgate.net This data provides insight into the molecule's electronic structure and its propensity to accept or donate electrons, which is relevant for applications in areas like photochemistry or materials science. These methods help in understanding how modifications to the molecular structure can tune its redox reactivity. nih.gov

Future Directions and Emerging Research Areas

Sustainable and Green Synthesis of Acetoxybenzophenone Analogues

The chemical industry's growing emphasis on environmental responsibility is driving a paradigm shift towards sustainable and green synthesis routes for acetoxybenzophenone analogues. Traditional methods often rely on harsh reagents and generate significant waste. Modern approaches, however, are focusing on minimizing environmental impact through several key strategies.

One promising avenue is the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and reused. For instance, solid acid catalysts like zeolites and clays (B1170129) are being explored for Friedel-Crafts acylation, a key step in benzophenone (B1666685) synthesis. These materials offer high selectivity and can operate under milder conditions compared to traditional Lewis acid catalysts.

Another green approach involves the use of alternative and safer reagents and solvents . Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining traction as environmentally benign reaction media. They are often biodegradable, have low toxicity, and can be recycled. Similarly, solvent-free reaction conditions are being investigated to reduce volatile organic compound (VOC) emissions.

Biocatalysis represents a frontier in green synthesis. The use of enzymes to catalyze the synthesis of benzophenone derivatives offers high selectivity and operates under mild, aqueous conditions. While still in its nascent stages for this specific class of compounds, the potential for enzymatic pathways to produce complex acetoxybenzophenones with high efficiency and minimal environmental footprint is a significant area of future research.

The principles of green chemistry are being increasingly integrated into the synthesis of acetoxybenzophenone analogues, as summarized in the table below.

Green Chemistry PrincipleApplication in Acetoxybenzophenone Synthesis
Waste Prevention Development of high-yield, atom-economical reactions.
Safer Solvents and Auxiliaries Utilization of deep eutectic solvents, ionic liquids, and solvent-free conditions.
Design for Energy Efficiency Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis of the benzophenone scaffold.
Catalysis Application of reusable heterogeneous catalysts like zeolites, clays, and metal-organic frameworks.

Exploration of Unprecedented Reactivity and Selectivity Patterns

Beyond established synthetic routes, researchers are actively exploring novel reactivity and selectivity patterns in acetoxybenzophenone chemistry. The interplay of electronic and steric effects of the substituents on the benzophenone core can lead to unexpected and potentially useful chemical transformations.

Recent studies have delved into the regioselectivity of electrophilic aromatic substitution on highly substituted benzophenone rings. The directing effects of the acetoxy and methyl groups, combined with the steric hindrance they impose, can lead to the formation of specific isomers that might be difficult to obtain through conventional methods. Understanding these intricate directing effects is crucial for the rational design of synthetic pathways to novel acetoxybenzophenone derivatives.

The photochemical reactivity of acetoxybenzophenones is another area ripe for exploration. The benzophenone moiety is a well-known photosensitizer, and the presence of the acetoxy group can influence its photochemical behavior. Researchers are investigating how the acetoxy group affects the energy levels of the excited states and the subsequent photochemical reactions, which could lead to the development of new photoresponsive materials and phototherapeutics.

Furthermore, the exploration of ortho-functionalization reactions, such as directed ortho-metalation, on the acetoxybenzophenone scaffold could unlock new avenues for creating highly functionalized and complex molecules. The ability to selectively introduce functional groups at specific positions is key to tailoring the properties of these compounds for various applications.

Development of Highly Efficient and Tunable Catalytic Systems

The development of highly efficient and tunable catalytic systems is central to advancing the synthesis of acetoxybenzophenone analogues. The goal is to achieve high yields and selectivities under mild reaction conditions, with catalysts that can be easily modified to suit different substrates and desired products.

Metal-Organic Frameworks (MOFs) are emerging as a promising class of catalysts for Friedel-Crafts acylation. Their high surface area, tunable pore sizes, and the presence of well-defined active sites make them highly effective and selective catalysts. The modular nature of MOFs allows for the rational design of catalysts with specific properties for the synthesis of complex benzophenone derivatives.

Zeolites , with their shape-selective properties, continue to be a focus of research for directing the regioselectivity of acylation reactions. By carefully selecting the zeolite framework and reaction conditions, it is possible to control the position of acylation on the aromatic rings, leading to the preferential formation of a desired isomer.

Tunable aryl alkyl ionic liquids (TAAILs) are being investigated as both solvents and catalysts for Friedel-Crafts reactions. The properties of these ionic liquids can be fine-tuned by altering their chemical structure, allowing for the optimization of reaction conditions for specific acetoxybenzophenone syntheses. This tunability offers a high degree of control over the reaction outcome.

The table below summarizes some of the advanced catalytic systems being explored.

Catalytic SystemKey FeaturesPotential Advantages
Metal-Organic Frameworks (MOFs) High surface area, tunable porosity, well-defined active sites.High activity, excellent selectivity, reusability.
Zeolites Shape-selective catalysis, strong acid sites.Control over regioselectivity, high thermal stability.
Tunable Aryl Alkyl Ionic Liquids (TAAILs) Tunable solvent and catalytic properties.Enhanced reaction rates, improved selectivity, potential for catalyst recycling.
Nanoparticle Catalysts High surface-to-volume ratio, unique electronic properties.High catalytic activity, potential for novel reactivity.

Interdisciplinary Applications in Photopharmacology and Molecular Sensing

The unique photochemical properties of the benzophenone core make acetoxybenzophenone analogues attractive candidates for interdisciplinary applications, particularly in the fields of photopharmacology and molecular sensing.

In photopharmacology , compounds are designed to be activated by light, allowing for targeted drug delivery and reduced side effects. Benzophenone derivatives can act as photosensitizers, generating reactive oxygen species upon irradiation to induce cell death in targeted tissues, such as in photodynamic therapy for cancer. The acetoxy and methyl groups on the benzophenone scaffold can be modified to tune the photophysical properties and biological activity of these compounds.

As molecular sensors , benzophenone derivatives can be designed to exhibit changes in their fluorescence or color upon binding to specific analytes. The acetoxy group can be hydrolyzed by certain enzymes, leading to a change in the electronic properties of the benzophenone core and a corresponding change in its spectroscopic signal. This principle can be used to develop fluorescent probes for detecting enzymatic activity or the presence of specific metal ions. For example, a diaminobenzophenone Schiff base has been shown to act as a selective fluorescent sensor for Fe²⁺ ions.

The development of photoactivatable probes based on the benzophenone scaffold is another exciting area. These probes can be used to study protein-protein interactions and map binding sites. Upon photoactivation, the benzophenone moiety forms a covalent bond with nearby amino acid residues, allowing for the identification of interacting partners.

Leveraging Machine Learning and AI in Predicting Acetoxybenzophenone Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and development of new acetoxybenzophenone analogues. These computational tools can analyze vast datasets of chemical information to predict the properties and reactivity of novel compounds, thereby guiding experimental efforts.

Predicting Reaction Outcomes: ML models can be trained on existing reaction data to predict the products and yields of new reactions. This can help chemists to identify the most promising synthetic routes and optimize reaction conditions without the need for extensive trial-and-error experimentation. For example, AI could predict the regioselectivity of Friedel-Crafts acylation on a novel acetoxybenzophenone precursor.

Designing Molecules with Desired Properties: AI algorithms can be used to design new acetoxybenzophenone derivatives with specific desired properties, such as high fluorescence quantum yield for sensing applications or optimal absorption wavelengths for photopharmacology. This in silico design process can significantly shorten the time and resources required to develop new functional molecules.

Understanding Structure-Activity Relationships: By analyzing large datasets of chemical structures and their corresponding biological activities or material properties, ML can identify complex structure-activity relationships (SAR) that may not be apparent to human researchers. This knowledge can then be used to design more potent and selective compounds.

The application of ML and AI in acetoxybenzophenone chemistry is still in its early stages, but it holds immense potential to revolutionize the field by enabling a more data-driven and predictive approach to chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Acetoxy-2',3'-dimethylbenzophenone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or acetoxylation of pre-functionalized benzophenone derivatives. Catalysts like aluminum chloride (AlCl₃) are often used for acylation, while acetic anhydride may facilitate acetoxy group introduction . Optimization includes temperature control (e.g., 0–25°C for exothermic steps) and solvent selection (e.g., dichloromethane for improved solubility). Reaction progress can be monitored via TLC or HPLC, with purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and confirms acetoxy/methyl groups. IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
  • Chromatography : GC-MS or HPLC with UV detection (e.g., 254 nm) assesses purity. For example, DB-5 or HP-5 columns (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min) resolve structural analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₈O₃: 270.1256) .

Q. How should researchers ensure compound stability during storage?

  • Methodological Answer : Store in amber glassware at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetoxy group or oxidation. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways (e.g., deacetylation to hydroxyl derivatives) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Conflicting NMR signals may arise from rotational isomerism or impurities. Use deuterated solvents (CDCl₃) for sharper peaks and 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) . Contradictions in GC retention times may require spiking with authentic standards or using orthogonal methods like X-ray crystallography (if crystalline) .

Q. What experimental designs are suitable for studying photochemical degradation of this compound?

  • Methodological Answer :

  • Light Exposure : Use UV chambers (λ = 290–400 nm) simulating solar radiation. Monitor degradation via HPLC at intervals (0, 6, 12, 24 hrs).
  • Degradation Products : Identify photoproducts (e.g., quinones or demethylated analogs) using LC-HRMS. Reference benzophenone-3 (BP3) studies, where 2-hydroxy-4-methoxy derivatives form under UV .
  • Kinetics : Apply pseudo-first-order models to calculate degradation rate constants (k) and half-lives .

Q. How can researchers address discrepancies in reported biological activity data for benzophenone derivatives?

  • Methodological Answer :

  • Assay Variability : Standardize bioactivity protocols (e.g., MIC assays for antimicrobial studies with consistent bacterial strains). Control for solvent effects (e.g., DMSO ≤1% v/v).
  • Structural Confirmation : Re-synthesize compounds and verify purity (>95% by HPLC) to exclude impurities as activity drivers. Cross-reference with studies on analogous compounds (e.g., 1-[3-benzyloxyphenyl]ethanone derivatives) .

Q. What strategies optimize regioselectivity in benzophenone derivatization reactions?

  • Methodological Answer :

  • Directing Groups : Use meta-directing groups (e.g., acetoxy) to control electrophilic substitution positions. For example, AlCl₃-mediated acylation favors para positions in methyl-substituted benzophenones .
  • Protection/Deprotection : Temporarily protect hydroxyl groups (e.g., as TMS ethers) to direct reactions. Post-synthetic deprotection with HCl/MeOH restores functionality .

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